Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ABX-464 is under investigation in clinical trial NCT03905109 (Safety Evaluation of ABX464 in Patients With Moderate to Severe Active Crohn's Disease). Obefazimod is an orally available, small molecule binder of the cap binding complex (CBC) 80/20, with potential antiviral and anti-inflammatory activities. Upon oral administration, obefazimod binds to the CBC, a complex at the 5'-end of the pre-mRNA transcript that promotes the initial interaction with transcription and processing machinery. This leads to a conformational change in the CBC and enhanced splicing of viral RNA variants and upregulation of the anti-inflammatory microRNA, miR-124, via splicing of a long noncoding RNA at the miR-124-1 locus. In human immunodeficiency virus type 1 (HIV-1)-infected cells, obefazimod interacts with the CBC of HIV-1 mRNA and inhibits viral replication by preventing Rev-mediated export of unspliced HIV-1 transcripts to the cytoplasm. Rev facilitates the nuclear export of unspliced or incompletely spliced viral pre-mRNAs, an essential step in HIV-1 replication. In inflammatory conditions, miR-124 reduces the production of various inflammatory mediators, including interleukin 6 (IL-6), tumor necrosis factor alpha (TNF-alpha), and C-C motif chemokine 2 (CCL2; MCP-1.). miR-124 plays a critical role in innate and adaptive immune responses and is a critical mediator of cholinergic anti-inflammatory action.
AC-119 is a bamifylline metabolite in human plasma. It has been shown to induce apoptosis in cancer cells while having no effect on health cells in humans.
AC-178335 is a pure somatostatin (SRIF) antagonist. SRIF is the main inhibitory peptide regulating growth hormone (GH) secretion. AC-178335 has an affinity constant (Ki) of 172 +/- 12 nM, and blocks SRIF inhibition of adenylate cyclase in vitro (IC50 = 5.1 +/- 1.4 microM). It induces GH release when given alone (50 micrograms intravenously) to anesthetized rats with or without pretreatment with a long-acting SRIF agonist.
AC1903 is an inhibitor of transient receptor potential canonical channel 5 (TRPC5; IC50 = 14.7 µM). It is selective for TRPC5 over TRPC4 and TRPC6 at concentrations up to 100 and 30 µM, respectively. It inhibits TRPC5 in a concentration-dependent manner in HEK293 cells when used at concentrations ranging from 1 to 100 µM. AC1903 (30 µM) inhibits angiotensin II-induced production of reactive oxygen species (ROS) in wild-type podocytes and podocytes expressing a mutant angiotensin II type 1 (AT1) receptor that cannot be inactivated and endocytosed. It also suppresses proteinuria as well as reduces pseudocyst formation and podocyte loss in an AT1 receptor transgenic rat model of kidney disease when administered at a dose of 50 mg/kg twice per day. In a model of hypertension-induced focal segmental glomerulosclerosis (FSGS) using Dahl salt-sensitive rats, AC1903 decreases the rate of proteinuria when administered at the beginning of a high-salt diet and prevents progression when administered one week following initiation of a high-salt diet. Novel specific blocker of TRPC5 channel activity, suppressing severe proteinuria and preventing podocyte loss AC1903 is a specific blocker of TRPC5 channel activity. It has been shown to suppress severe proteinuria and prevent podocyte loss.
AC-186 is a non-steroidal estrogen receptor β (ERβ) agonist (EC50 = 6 nM in a functional assay). It is selective for ERβ over ERα (EC50 = 5,000 nM). AC-186 (10 mg/kg) reduces dopaminergic neuronal loss in the substantia nigra, improves novel object recognition, and improves motor performance in male, but not female, rats in a model of Parkinson’s disease induced by 6-OHDA. It reduces tactile allodynia in male, but not female or female ovariectomized, rats in a model of spinal nerve ligation-induced neuropathic pain. AC-186 (10 and 30 mg/kg) also reduces tactile allodynia in male rats in a model of neuropathic pain induced by paclitaxel. AC-186 is reported as a selective nonsteroidal estrogen receptor agonist.